molecular formula C10H16ClNS B2625541 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride CAS No. 2126161-69-9

2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride

Cat. No.: B2625541
CAS No.: 2126161-69-9
M. Wt: 217.76
InChI Key: RPEZAENPNLKISP-UHFFFAOYSA-N
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Description

2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a methyl group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride typically involves the reaction of thiophen-2-ylmethylamine with 2-methylpyrrolidine in the presence of hydrochloric acid. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thiophene ring or modify the pyrrolidine ring.

    Substitution: The methyl group or the thiophen-2-ylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Modified pyrrolidine derivatives.

    Substitution: New compounds with different functional groups replacing the methyl or thiophen-2-ylmethyl groups.

Scientific Research Applications

2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiophene: A simpler analog with only the thiophene ring and a methyl group.

    Thiophen-2-ylmethylamine: Lacks the pyrrolidine ring but contains the thiophene and methylamine groups.

    2-Methylpyrrolidine: Contains the pyrrolidine ring with a methyl group but lacks the thiophene moiety.

Uniqueness

2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride is unique due to the combination of the pyrrolidine ring and the thiophene moiety, which imparts distinct chemical and biological properties

Biological Activity

2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride is an organic compound recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological conditions. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₆ClNS
  • Molecular Weight : 217.76 g/mol
  • IUPAC Name : 2-methyl-2-(thiophen-2-ylmethyl)pyrrolidine; hydrochloride
  • Appearance : White powder, stable at room temperature

The compound's biological activity is primarily attributed to its structural features, including the pyrrolidine ring and the thiophenyl substituent. The nitrogen atom in the pyrrolidine ring facilitates nucleophilic substitutions and electrophilic additions, while the thiophenyl moiety may participate in electrophilic aromatic substitution reactions. These characteristics suggest that this compound may interact with various biological targets, including receptors and enzymes involved in neurological processes.

Antimicrobial Activity

Recent studies have indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, various pyrrolidine compounds have demonstrated antibacterial and antifungal activities against a range of pathogens.

Compound NameMIC (mg/mL)Activity
This compoundTBDPotentially effective
Sodium pyrrolidide0.0039 - 0.025Active against S. aureus and E. coli
Compound 12a0.0195Active against E. coli and C. albicans

In vitro tests revealed that compounds similar to this compound displayed minimum inhibitory concentration (MIC) values indicating strong activity against common bacterial strains, including Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects

The unique structure of this compound suggests potential neuropharmacological applications. Studies on related compounds have shown efficacy in models for seizure activity and pain relief.

Case Study: Anticonvulsant Activity
A focused series of pyrrolidine derivatives were evaluated for their antiseizure effects. One such derivative demonstrated significant protection in seizure models with effective doses ranging from 62.1 mg/kg to 75.6 mg/kg . This suggests that similar compounds could be explored for their anticonvulsant properties.

Safety Profile

The safety profile of this compound is critical for its therapeutic application. Preliminary assessments indicate that it may not exhibit mutagenic properties at tested concentrations, which is promising for further development .

Properties

IUPAC Name

2-methyl-2-(thiophen-2-ylmethyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS.ClH/c1-10(5-3-6-11-10)8-9-4-2-7-12-9;/h2,4,7,11H,3,5-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEZAENPNLKISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC=CS2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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